3-Methylthiopropionyl Chloride
Overview
Description
3-Methylthiopropionyl Chloride is an organic compound with the molecular formula C4H7ClOS and a molecular weight of 138.61 g/mol . It is also known by other names such as 3-(Methylmercapto)propionyl Chloride . This compound is a colorless to light yellow liquid with a boiling point of 96°C at 37 mmHg . It is primarily used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Unfortunately, the specific targets of 3-(Methylthio)propionyl Chloride are not well-documented in the literature. This compound is a derivative of propionic acid, which is a common intermediate in metabolic pathways. The specific targets of this compound may depend on its context of use .
Mode of Action
The mode of action of 3-(Methylthio)propionyl Chloride is also not well-documented. As a chloride derivative, it may act as an electrophile in chemical reactions, reacting with nucleophiles in biological systems. The methylthio group could potentially undergo transformations under certain conditions, which could influence its interactions with targets .
Biochemical Pathways
The specific biochemical pathways affected by 3-(Methylthio)propionyl Chloride are not well-known. Given its structural similarity to propionic acid, it might be involved in similar metabolic pathways. The presence of the methylthio group could alter its participation in these pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Methylthio)propionyl Chloride are not well-studied. As a small molecule, it might be expected to have good absorption and distribution. Its metabolism and excretion would likely depend on its specific interactions with metabolic enzymes .
Result of Action
Its effects would likely depend on its specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylthiopropionyl Chloride can be synthesized through the esterification of 3-(methylthio)propionic acid with thionyl chloride (SOCl2) . The reaction typically involves refluxing the acid with thionyl chloride, resulting in the formation of the desired acyl chloride along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification process, ensuring that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Methylthiopropionyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(methylthio)propionic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacting with primary or secondary amines under mild conditions to form amides.
Alcohols: Reacting with alcohols in the presence of a base to form esters.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
3-Methylthiopropionyl Chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of high refractive index materials and other specialized chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(Methylmercapto)propionyl Chloride: Another name for the same compound.
3-(Methylsulfanyl)propanoyl Chloride: A similar compound with slight variations in naming.
Uniqueness
3-Methylthiopropionyl Chloride is unique due to its specific reactivity profile and the presence of a methylthio group, which imparts distinct chemical properties. This makes it valuable in specialized synthetic applications and research .
Properties
IUPAC Name |
3-methylsulfanylpropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClOS/c1-7-3-2-4(5)6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHMXMBVLXSSAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513028 | |
Record name | 3-(Methylsulfanyl)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7031-23-4 | |
Record name | 3-(Methylsulfanyl)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Methylthio)propionyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-Methylthiopropionyl Chloride used to modify the properties of Hydroxypropyl Cellulose?
A1: this compound serves as an esterification agent for Hydroxypropyl Cellulose (HPC). [] This reaction replaces the hydroxyl groups (-OH) in HPC with 3-methylthiopropionate groups, yielding a novel material named methylthiopropionated HPC (HPC-MTP). [] This modification significantly alters the material's properties. For instance, HPC-MTP exhibits thermotropic liquid crystalline behavior, forming cholesteric and nematic phases, unlike unmodified HPC. [] This highlights the potential of this compound in tailoring material properties for specific applications.
Q2: What challenges arise during the esterification of Hydroxypropyl Cellulose with this compound and how are they addressed?
A2: Direct esterification of Hydroxypropyl Cellulose can lead to undesired side reactions like chain degradation and cross-linking, negatively impacting the final product's properties. [] The research demonstrates that using N,N-dimethylacetamide (DMAc) as a solvent effectively mitigates these issues, allowing for complete esterification of all hydroxyl groups in HPC. [] This highlights the importance of carefully chosen reaction conditions in achieving successful material modification with this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.